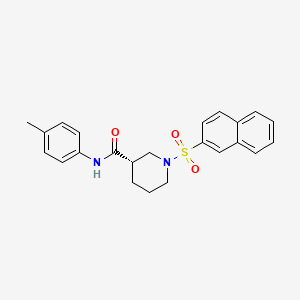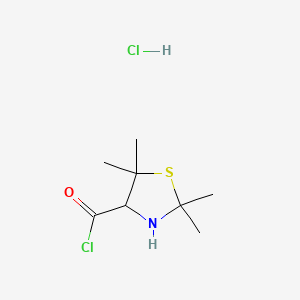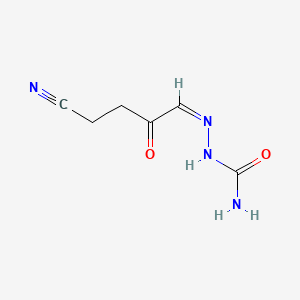![molecular formula C8H10N4O B13853215 (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with two methyl groups at positions 5 and 8, and a methanol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired triazolopyrazine compound with high efficiency . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aldehyde or (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carboxylic acid .
Scientific Research Applications
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and VEGFR-2, which are involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2 and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Widely studied for its applications in agriculture and medicinal chemistry.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Uniqueness
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups and methanol functionality provide distinct reactivity and interaction profiles compared to other triazolopyrazine derivatives .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-5-3-9-6(2)8-10-7(4-13)11-12(5)8/h3,13H,4H2,1-2H3 |
InChI Key |
MOAOZQHWEPEWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


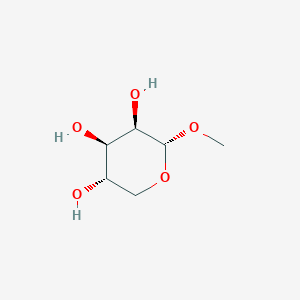
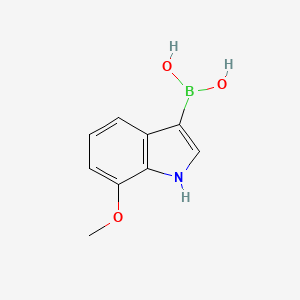
![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
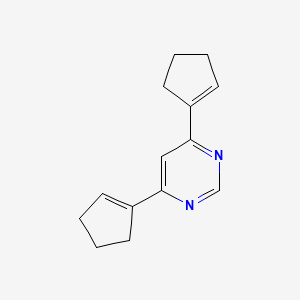
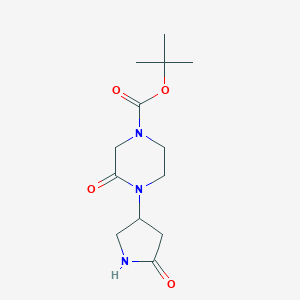
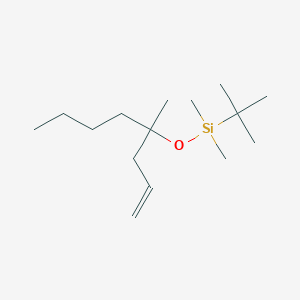
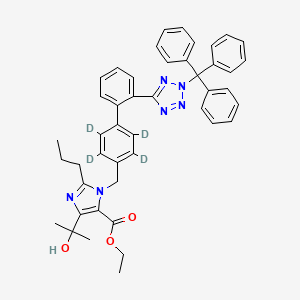
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
